Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

Medicinal Chemistry Synthetic Methodology Process Chemistry

The 2-CF₃ group confers quantifiably higher lipophilicity (XLogP3-AA=1.3), adding ~1.8 logP units versus non‑fluorinated pyrimidine cores—critical for oral bioavailability and passive membrane permeability. The 4‑methyl ester enables direct hydrolysis to the carboxylic acid (validated 68% yield) for amide coupling. Unlike non‑certified alternatives, consistent 97% purity eliminates time‑consuming in‑house repurification prior to parallel library synthesis or multi‑step elaboration.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
CAS No. 878745-51-8
Cat. No. B1369222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
CAS878745-51-8
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=NC=C1)C(F)(F)F
InChIInChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-3-11-6(12-4)7(8,9)10/h2-3H,1H3
InChIKeyVBFLWQBZJODKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate: A Key Heterocyclic Building Block for Medicinal and Agrochemical Synthesis


Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS: 878745-51-8) is a fluorinated heterocyclic building block with a molecular weight of 206.12 g/mol . It is characterized by a pyrimidine core substituted with a metabolically stabilizing and lipophilicity-enhancing trifluoromethyl (-CF3) group at the 2-position and a versatile methyl ester at the 4-position, which serves as a handle for further synthetic elaboration . Its primary utility lies not as a final active ingredient but as a pivotal intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research [1]. The compound is commercially available at a standard research-grade purity of 97% .

Why Simple Methyl Pyrimidine-4-carboxylate Analogs Cannot Replace Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate


Substituting Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate with simpler, non-fluorinated methyl pyrimidine-4-carboxylates (e.g., CAS 2450-08-0) fails in drug and agrochemical discovery programs due to the profound impact of the 2-CF3 group on key molecular properties. The trifluoromethyl group is a widely recognized bioisostere that dramatically alters a molecule's pharmacokinetic profile by increasing its lipophilicity and metabolic stability, which are critical for achieving oral bioavailability and in vivo half-life [1]. The target compound's computed XLogP3-AA of 1.3 is a direct consequence of this substitution [2]. Furthermore, the specific substitution pattern directs regioselective chemical transformations, and an analog with a different substitution pattern (e.g., 5- or 6-CF3) or lacking the CF3 group altogether would lead to a different library of downstream compounds with altered activity profiles, as established by numerous structure-activity relationship (SAR) studies on this scaffold [1].

Product-Specific Evidence Guide: Comparative Data for Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate Selection


Quantified Efficiency in Carboxylic Acid Synthesis: A 68% Yield in a Documented Transformation

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate has been successfully employed as a starting material to synthesize 2-(trifluoromethyl)pyrimidine-4-carboxylic acid, a more advanced intermediate. In this specific protocol, the target compound was hydrolyzed with lithium hydroxide to yield the corresponding carboxylic acid with a 68% isolated yield . This quantitative yield provides a verifiable benchmark for synthetic planning, which is not established for related analogs like Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1353101-38-8) in this particular transformation.

Medicinal Chemistry Synthetic Methodology Process Chemistry

Superior Physicochemical Profile: Elevated Lipophilicity Compared to Non-Fluorinated Congener

The presence of the trifluoromethyl group significantly increases the lipophilicity of the target compound relative to its non-fluorinated congener. The computed partition coefficient (XLogP3-AA) for Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is 1.3 [1]. This is notably higher than the XLogP3-AA of -0.5 for Methyl pyrimidine-4-carboxylate (PubChem CID 14328541), a common comparator that lacks the CF3 group.

ADME Drug Discovery Physicochemical Properties

Defined Purity for Reproducible Research: A Standard of 97%

For use as a research intermediate, a defined and high level of purity is essential for ensuring reproducible experimental outcomes. Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is commercially available from a major supplier with a specified purity of 97% . This provides a verifiable quality control benchmark, in contrast to other pyrimidine building blocks that may be offered at varying or lower purities (e.g., 95-98% range) with less rigorous documentation, thereby reducing the need for additional in-house purification steps prior to use in sensitive reactions.

Quality Control Synthetic Chemistry Procurement

Validated Application Scenarios for Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate Based on Evidence


Synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid for Downstream Chemistry

This compound is a proven and efficient starting material for the synthesis of the corresponding carboxylic acid, a versatile intermediate for amide bond formation and other medicinal chemistry applications. A validated protocol exists, demonstrating a 68% yield under mild hydrolysis conditions, providing a reliable entry point for medicinal chemists seeking to access the 2-(trifluoromethyl)pyrimidine-4-carboxylic acid scaffold .

Scaffold for Generating Lipophilic Analogs in Lead Optimization

Due to the quantifiably higher lipophilicity (XLogP3-AA = 1.3) conferred by the 2-trifluoromethyl group, this building block is particularly well-suited for medicinal chemistry programs aiming to improve the passive membrane permeability and overall ADME profile of a lead series. Incorporating this scaffold into a molecule is a rational strategy for increasing logP by approximately 1.8 units compared to using a non-fluorinated pyrimidine core, a strategy supported by decades of SAR in drug discovery [1].

High-Reproducibility Research Requiring Defined Quality Standards

For academic and industrial research groups where reproducibility is paramount, the procurement of this compound at a defined 97% purity specification ensures a consistent starting material. This is a critical advantage over sourcing non-certified or lower-purity pyrimidine building blocks, which can introduce experimental variability and require time-consuming in-house purification prior to use in multi-step syntheses or parallel library production .

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